1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative with a carbonitrile group at position 4. Its structure includes:
- Position 2: A branched 3-methylbutyl group, contributing to lipophilicity and steric bulk.
- Position 3: A methyl group, providing electronic stabilization.
- Position 4: A cyano group, which may influence electronic properties and binding affinity.
This compound is synthesized via nucleophilic substitution reactions involving chloroethyl intermediates and amines, as described in related pyrido[1,2-a]benzimidazole syntheses .
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5/c1-6-28(7-2)15-14-26-23-19(13-12-17(3)4)18(5)20(16-25)24-27-21-10-8-9-11-22(21)29(23)24/h8-11,17,26H,6-7,12-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAFMUSUPULDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures have a broad spectrum of biological activities.
Mode of Action
Similar compounds have been found to interact with multiple receptors, which can lead to a variety of biological responses.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that similar compounds are slightly soluble in water, which may affect their bioavailability.
Result of Action
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Action Environment
It’s known that similar compounds are slightly soluble in water, which may affect their stability and efficacy in different environments.
Biological Activity
1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 442572-94-3) is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula: C24H33N5
- Molar Mass: 391.55 g/mol
- CAS Number: 442572-94-3
Biological Activity Overview
The compound exhibits significant biological activities, particularly in antitumor and antimicrobial domains. Recent studies have highlighted its potential mechanisms of action, including DNA intercalation and inhibition of DNA-dependent enzymes.
Antitumor Activity
-
Mechanism of Action:
- The compound's antitumor activity is primarily attributed to its ability to intercalate into DNA, disrupting the replication process. This mechanism has been observed in various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .
- In vitro assays demonstrated that the compound effectively inhibits cell proliferation, with IC50 values indicating potent activity at low concentrations.
-
Case Studies:
- A study evaluated the compound against three human lung cancer cell lines using both 2D and 3D culture methods. Results showed that it had a higher cytotoxic effect in 2D cultures compared to 3D, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay type .
- The presence of specific functional groups in the compound enhances its binding affinity to AT-rich regions of DNA, promoting its antitumor efficacy .
Antimicrobial Activity
- Spectrum of Activity:
- Research Findings:
Comparative Analysis of Biological Activities
| Activity Type | Assay Type | Cell Line/Pathogen | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Antitumor | 2D | A549 | 6.26 ± 0.33 | High efficacy in monolayer cultures |
| Antitumor | 3D | HCC827 | 20.46 ± 8.63 | Reduced efficacy in spheroid cultures |
| Antimicrobial | Various | Gram-positive bacteria | Varies | Broad-spectrum activity observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives vary primarily in substituents at positions 1, 2, and 3. Key comparisons include:
Physicochemical Properties
- Melting Points (MP): Derivatives with polar groups (e.g., hydroxyl, morpholino) exhibit higher MPs (>300°C) due to hydrogen bonding, while aliphatic substituents (e.g., 3-methylbutyl) result in moderate MPs .
- IR Spectroscopy : The C≡N stretch (~2200 cm⁻¹) is consistent across derivatives, while NH/OH stretches (3300–3500 cm⁻¹) vary with substituent polarity .
- Yields : Substitution reactions with bulky amines (e.g., tert-butylamine) achieve higher yields (78.13% for 13b) compared to smaller amines (37.29% for 13a) .
Q & A
Q. Advanced
- Molecular dynamics (MD) simulations : Study binding stability with enzymes/receptors.
- In vitro assays : Measure inhibition constants (IC₅₀) for kinases or receptors using fluorescence polarization.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
For example, thienyl-substituted analogs show enhanced activity due to π-π stacking with hydrophobic pockets .
What are key considerations for safe handling during experiments?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., nitriles).
- Waste disposal : Segregate halogenated solvents (THF) and nitro-containing byproducts per EPA guidelines .
How to design a pharmacokinetic study for this compound?
Q. Advanced
- In vitro stability : Incubate with liver microsomes to assess metabolic half-life.
- In vivo profiling : Administer to rodents and measure plasma levels via LC-MS/MS.
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption.
Compare results with ethyl or methyl ester analogs to evaluate substituent effects on bioavailability .
How can impurities from synthesis be identified and minimized?
Q. Advanced
- Byproduct analysis : LC-MS to detect dimerization or oxidation products.
- Purification : Recrystallization (THF/EtOH, 1:1) or flash chromatography (silica gel, CH₂Cl₂/MeOH gradient).
- Process control : Inline FTIR to monitor intermediate formation and reduce side reactions .
What theoretical frameworks guide mechanistic studies of this compound?
Q. Advanced
- Density functional theory (DFT) : Calculate reaction pathways (e.g., enamine cyclization).
- Frontier molecular orbital (FMO) analysis : Predict regioselectivity in electrophilic substitutions.
Link findings to broader concepts like Hückel’s rule for aromaticity in the fused benzimidazole system .
How to validate the compound’s role in disease pathways?
Q. Advanced
- Gene expression profiling : RNA-seq to identify differentially expressed genes post-treatment.
- Pathway enrichment analysis : Map hits to KEGG pathways (e.g., apoptosis, inflammation).
- In vivo efficacy : Xenograft models for cancer or LPS-induced inflammation for immune modulation.
Reference structural analogs with proven activity (e.g., anti-cancer ethyl carboxylate derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
